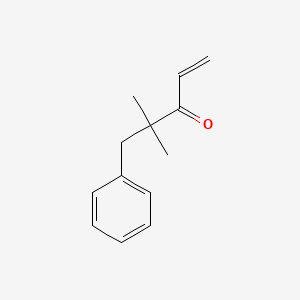
4,4-Dimethyl-5-phenylpent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-5-phenylpent-1-en-3-one is an organic compound with the molecular formula C13H16O It is known for its unique structure, which includes a phenyl group attached to a pentenone backbone
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-5-phenylpent-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
化学反応の分析
Types of Reactions
4,4-Dimethyl-5-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
4,4-Dimethyl-5-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies investigating its potential as a therapeutic agent.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 4,4-Dimethyl-5-phenylpent-1-en-3-one exerts its effects involves interactions with various molecular targets. Its enone structure allows it to participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1-phenylpent-1-en-3-one: A closely related compound with similar reactivity and applications.
4,4-Dimethyl-1-phenylpentane-1,3-dione: Another related compound used in organic synthesis.
Uniqueness
4,4-Dimethyl-5-phenylpent-1-en-3-one is unique due to its specific enone structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both research and industry.
特性
CAS番号 |
53477-46-6 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
4,4-dimethyl-5-phenylpent-1-en-3-one |
InChI |
InChI=1S/C13H16O/c1-4-12(14)13(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChIキー |
IYGSGWXXCQLRBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


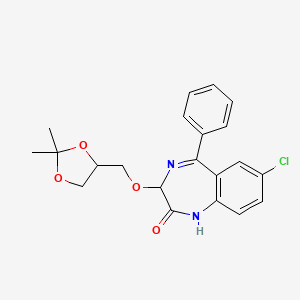
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
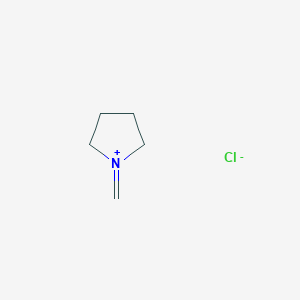
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
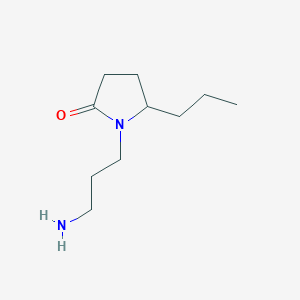
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
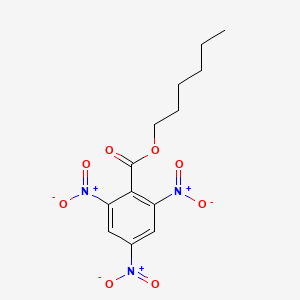
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)



